molecular formula C8H14BrNO2 B019083 Arecoline-d5 Hydrobromide Salt CAS No. 131448-18-5

Arecoline-d5 Hydrobromide Salt

Cat. No. B019083
M. Wt: 241.14 g/mol
InChI Key: AXOJRQLKMVSHHZ-UKYXHEKWSA-N
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Patent
US04483990

Procedure details

Methyl 1,2,5,6-tetrahydro-1-methylnicotinate hydrobromide (Arecoline HBr) weighing 350 g, was dissolved in 600 ml of water. To this solution 50 g of sodium chloride was added and allowed to dissolve. To this solution approximately 400 ml of saturated sodium carbonate solution was added and the mixture extracted four times with (4×) 500 ml of ether. The combined ether extracts were dried over sodium sulfate and the ether evaporated under reduced pressure using a 40° water bath. The methyl 1,2,5,6-tetrahydro-1-methylnicotinate was distilled under aspirator vacuum to give 188 g (82%) of a pale yellow liquid with b.p. 85°/20 mm (pressure approximate). The free base was stored in a freezer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
Br.[CH3:2][N:3]1[CH2:12][CH2:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH2:4]1.[Cl-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:2][N:3]1[CH2:12][CH2:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH2:4]1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CN1CC(C(=O)OC)=CCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted four times with (4×) 500 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
using a 40°
DISTILLATION
Type
DISTILLATION
Details
The methyl 1,2,5,6-tetrahydro-1-methylnicotinate was distilled under aspirator vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1CC(C(=O)OC)=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 188 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.